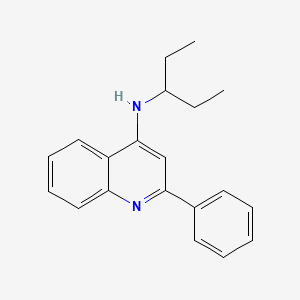

N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine

Description

Overview of the Quinolinamine Scaffold in Medicinal Chemistry and Chemical Biology

The quinolinamine scaffold, and particularly the 4-aminoquinoline (B48711) moiety, is a structure of profound importance in medicinal chemistry. nih.gov This chemical framework consists of a quinoline (B57606) ring with an amino group attached at the fourth position. The versatility of this scaffold lies in the numerous possibilities for substitution on the quinoline ring and the amino group, allowing for the fine-tuning of its physicochemical and pharmacological properties.

Quinoline-based compounds are known to exhibit a wide array of biological activities, including anti-malarial, anti-cancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govorientjchem.org The 4-aminoquinoline nucleus, in particular, has been identified as a key "hematin-associating nucleus," a property crucial for its anti-malarial action. acs.org The mechanism often involves the accumulation of the quinoline derivative in the acidic food vacuole of the parasite, where it interferes with the detoxification of heme, leading to parasite death. acs.org

Beyond malaria, the quinolinamine scaffold has been explored for other therapeutic applications. For instance, certain quinoline derivatives have been investigated as anti-inflammatory agents by targeting enzymes like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4). nih.gov The specific biological activity is highly dependent on the nature and position of the substituents on the quinoline ring. nih.gov The introduction of a phenyl group at the C-2 position and various substituents at the C-4 amino position has been shown to yield compounds with potential antifungal activities. nih.gov

Historical Context of Quinoline and Aminoquinoline Research

The history of quinoline and aminoquinoline research is intrinsically linked to the fight against malaria. journal-nriph.ru The journey began with the use of the bark of the cinchona tree in the 17th century to treat fevers, which was later found to be caused by malaria. tudublin.ieglobalresearchonline.net In 1820, the active alkaloids, quinine (B1679958) and cinchonine, were isolated from the bark. globalresearchonline.net For over a century, quinine was the only effective treatment for malaria. researchgate.net

The early 20th century saw the dawn of synthetic anti-malarials, spurred by the need for alternatives to quinine. tudublin.ie This led to the development of the 8-aminoquinoline, pamaquine, and the 4-aminoquinoline, chloroquine, in the 1930s and 1940s. tudublin.ieglobalresearchonline.net Chloroquine, in particular, became a widely used anti-malarial due to its high efficacy and low cost. globalresearchonline.netresearchgate.net However, the emergence of chloroquine-resistant strains of Plasmodium falciparum in the 1960s necessitated the development of new quinoline-based drugs. tudublin.ieglobalresearchonline.net This ongoing challenge has fueled continuous research into the structure-activity relationships of 4-aminoquinolines, leading to the synthesis of numerous derivatives with modified side chains and ring substitutions in an effort to overcome resistance. nih.govnih.govucsf.edu

Rationale for Investigation of N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine within its Class

While specific research on this compound is limited, the rationale for its investigation can be inferred from the known properties of its structural components. The 2-phenyl-4-aminoquinoline core is a recognized pharmacophore with documented biological activities. Studies on related compounds have shown that the presence of a phenyl group at the C-2 position can confer antifungal properties. nih.gov

The substituent at the C-4 amino position is known to be a critical determinant of the compound's biological activity and selectivity. The N-(1-ethylpropyl) group is a branched alkyl chain that can influence the molecule's lipophilicity, steric profile, and ability to form hydrogen bonds. These factors, in turn, can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. In the context of anti-malarials, the nature of the aminoalkyl side chain is crucial for activity against drug-resistant strains. ucsf.edu

The investigation of this compound would therefore be a logical step in the exploration of the chemical space around the 2-phenyl-4-aminoquinoline scaffold. Such studies could aim to elucidate the impact of the N-(1-ethylpropyl) group on the compound's antifungal, anti-malarial, or other potential therapeutic activities. By systematically modifying the substituents on the quinolinamine core, researchers can build a more comprehensive understanding of the structure-activity relationships within this class of compounds, potentially leading to the discovery of new and improved therapeutic agents.

Structure

3D Structure

Properties

CAS No. |

853310-71-1 |

|---|---|

Molecular Formula |

C20H22N2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

N-pentan-3-yl-2-phenylquinolin-4-amine |

InChI |

InChI=1S/C20H22N2/c1-3-16(4-2)21-20-14-19(15-10-6-5-7-11-15)22-18-13-9-8-12-17(18)20/h5-14,16H,3-4H2,1-2H3,(H,21,22) |

InChI Key |

PQYKDAPHUXZIPA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)NC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 1 Ethylpropyl 2 Phenyl 4 Quinolinamine and Analogues

Strategies for the Construction of the 4-Quinolinamine Core

The creation of the fundamental 4-aminoquinoline (B48711) structure is a critical step in the synthesis of N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine and its related compounds. Both time-honored and modern chemical reactions are employed to build this essential heterocyclic system.

Classical and Contemporary Synthetic Routes to Quinoline (B57606) Derivatives

The synthesis of quinoline and its derivatives has a rich history, with several classical methods still in use today. researchgate.netrsc.org These include the Skraup, Doebner-von Miller, Combes, Conrad-Limpach, and Friedländer syntheses. researchgate.netnih.govnih.gov These reactions typically involve the condensation of anilines with various carbonyl-containing compounds, such as α,β-unsaturated aldehydes or ketones, β-diketones, or β-ketoesters, often under acidic conditions. researchgate.netresearchgate.netnih.gov For instance, the Doebner-von Miller reaction utilizes an α,β-unsaturated aldehyde or ketone to produce 2- and 4-substituted quinolines. nih.gov The Friedländer synthesis, on the other hand, condenses a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) with a compound containing a reactive methylene (B1212753) group. nih.gov

While effective, these classical methods can sometimes be hampered by harsh reaction conditions, low efficiency, and the use of toxic reagents. nih.gov This has spurred the development of more contemporary approaches. Modern methods often focus on greener and more efficient processes, employing transition metal catalysis, metal-free ionic liquid-mediated reactions, and microwave or ultrasound irradiation to facilitate the synthesis. rsc.orgfrontiersin.orgnih.gov For example, palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines has emerged as a recent strategy for synthesizing 4-aminoquinolines. frontiersin.orgnih.gov

| Synthetic Route | Description | Starting Materials |

| Skraup Synthesis | Reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. researchgate.net | Aniline, Glycerol |

| Doebner-von Miller Reaction | Condensation of an aniline with an α,β-unsaturated aldehyde or ketone. nih.gov | Aniline, α,β-Unsaturated Carbonyl |

| Friedländer Synthesis | Condensation of a 2-aminoaryl ketone or aldehyde with a compound containing a reactive methylene group. nih.gov | 2-Aminoaryl Ketone/Aldehyde |

| Combes Synthesis | Reaction of an aniline with a β-diketone under acidic conditions. researchgate.net | Aniline, β-Diketone |

| Conrad-Limpach Synthesis | Reaction of an aniline with a β-ketoester. nih.gov | Aniline, β-Ketoester |

Specific Synthesis of this compound

The direct synthesis of this compound typically involves the reaction of a pre-formed 4-chloro-2-phenylquinoline (B1581051) with 1-ethylpropylamine. This is a nucleophilic aromatic substitution (SNAr) reaction where the amine displaces the chlorine atom at the 4-position of the quinoline ring. frontiersin.orgnih.gov The 4-chloro-2-phenylquinoline intermediate can be prepared through various methods, including the chlorination of the corresponding 2-phenylquinolin-4-one with an agent like phosphoryl chloride. The 2-phenylquinolin-4-one itself can be synthesized via methods such as the Conrad-Limpach reaction between an aniline and a β-ketoester, followed by cyclization. researchgate.net

Another approach involves a three-component reaction. For instance, 2-(alkyl/aryl)-4-aminoquinolines can be synthesized through an imidoylative Sonogashira/cyclization cascade. frontiersin.orgnih.gov This method utilizes a palladium catalyst and a copper co-catalyst to bring together three components to form the desired quinoline structure. frontiersin.orgnih.gov

Convergent and Divergent Synthetic Approaches

Both convergent and divergent strategies can be applied to the synthesis of this compound and its analogs, offering flexibility and efficiency in generating libraries of related compounds.

Conversely, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different products. wikipedia.org For example, a common 2-phenyl-4-aminoquinoline core could be synthesized and then reacted with a range of different alkylating or acylating agents to produce a library of N-substituted analogs. This approach is highly efficient for creating chemical diversity from a single precursor. wikipedia.orgresearchgate.net Diversity-oriented synthesis (DOS) is a powerful divergent strategy that aims to rapidly generate libraries of molecules with significant skeletal diversity. wikipedia.org

Functionalization and Derivatization Strategies

Once the this compound core is established, further chemical modifications can be made to either the quinoline ring system or the pendant phenyl group to explore structure-activity relationships and develop new analogs.

Modifications on the Quinoline Ring System

The quinoline ring itself presents several positions amenable to functionalization. Electrophilic aromatic substitution reactions can introduce various substituents onto the benzo part of the quinoline ring. The positions of these substitutions are directed by the existing groups on the ring. nih.govplos.org

Recent advances have focused on C-H bond functionalization as a powerful tool for modifying the quinoline scaffold. rsc.org This approach allows for the direct introduction of functional groups without the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to novel derivatives. rsc.org For instance, palladium-catalyzed C-H activation can be used to introduce aryl or alkyl groups at specific positions on the quinoline ring.

| Reaction Type | Reagents and Conditions | Position of Functionalization |

| Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | Various positions on the benzo ring |

| Nitration | HNO₃/H₂SO₄ | Positions 5 and 8 are common |

| Sulfonation | Fuming H₂SO₄ | Positions 5 and 8 are common |

| C-H Arylation | Palladium catalyst, Aryl halide | Various positions depending on directing groups |

Derivatization at the Phenyl Moiety

The 2-phenyl group of this compound provides another handle for chemical modification. Standard electrophilic aromatic substitution reactions can be employed to introduce substituents onto this phenyl ring. nih.gov The directing effects of the quinoline core will influence the position of substitution.

Furthermore, if the phenyl ring is pre-functionalized with a suitable group, such as a nitro or amino group, a wide array of subsequent transformations can be performed. nih.gov For example, a nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for further reactions. nih.gov Suzuki coupling reactions have also been utilized to introduce various aryl or heteroaryl groups onto the phenyl ring of 2-phenylquinoline (B181262) derivatives. researchgate.net

Variances at the N-(1-Ethylpropyl) Side Chain

The N-(1-Ethylpropyl) side chain plays a crucial role in determining the physicochemical properties of the molecule. Synthetic efforts have been directed towards creating analogs with modified N-alkyl substituents to explore structure-activity relationships. The primary method for introducing these variations is through the reaction of 4-chloro-2-phenylquinoline with a range of primary amines.

The synthesis of a library of 4-aminoquinolines with diverse side chains can be achieved through parallel synthesis. nih.gov This approach often starts with a common intermediate, such as 4-chloro-7-chloroquinoline, which is then reacted with various amines to generate a series of analogs. nih.gov For instance, a common strategy involves the condensation of 4,7-dichloroquinoline (B193633) with different amines in a suitable solvent like N-methyl-2-pyrrolidone (NMP) in the presence of a base. plos.org

A key precursor for introducing the specific N-(1-Ethylpropyl) group is 1-ethylpropylamine (pentan-3-amine). The synthesis of this and other branched primary amines can be achieved through various methods, including the reductive amination of a corresponding ketone (in this case, pentan-3-one) or the hydrogenation of an imine. google.com For example, ethylpropylamine can be prepared by reacting ethylamine (B1201723) with propionaldehyde (B47417) to form the imine, which is then catalytically hydrogenated. google.com The synthesis of N-(1-Ethylpropyl)-o-phenylenediamine has also been reported via the palladium-on-carbon catalyzed hydrogenation of o-nitro-N-(1-ethylpropyl)aniline. prepchem.com

The following table illustrates a representative set of N-alkyl side chain variations that can be synthesized to explore the chemical space around the N-(1-Ethylpropyl) group. The synthetic route generally involves the nucleophilic aromatic substitution of a 4-chloro-2-phenylquinoline with the corresponding primary amine.

Application of Advanced Synthetic Techniques

Modern synthetic chemistry leverages advanced techniques to accelerate the discovery and optimization of new compounds. High-throughput experimentation and sophisticated catalytic systems are particularly relevant to the synthesis of quinolinamine derivatives.

High-Throughput Experimentation in Synthetic Optimization

High-throughput experimentation (HTE) has become an invaluable tool for the rapid synthesis and screening of compound libraries. In the context of 4-aminoquinolines, HTE allows for the efficient exploration of a wide range of substituents at various positions of the quinoline scaffold. nih.gov Parallel synthesis techniques enable the generation of a large number of analogs in a short period, facilitating the identification of compounds with desired properties. nih.gov

For example, a library of 4-aminoquinolines can be produced by reacting a common quinoline precursor with a diverse set of amines in a parallel format. nih.gov This approach is not only time-efficient but also allows for a systematic investigation of structure-activity relationships. The use of automated liquid handlers and reaction blocks ensures consistency and reproducibility across the library.

Catalyst-Mediated Coupling Reactions for Substituted Quinolinamines

Catalyst-mediated coupling reactions, particularly palladium-catalyzed cross-coupling reactions, have revolutionized the synthesis of C-N bonds. The Buchwald-Hartwig amination is a powerful method for the formation of arylamines and has been successfully applied to the synthesis of N-substituted quinolinamines.

This reaction typically involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is critical and often requires optimization for a specific substrate pair. Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to facilitate the catalytic cycle.

The synthesis of N-alkyl-2-phenyl-4-quinolinamines can be achieved by the Buchwald-Hartwig amination of 4-chloro-2-phenylquinoline with the desired primary amine, such as 1-ethylpropylamine. This method offers a versatile and often milder alternative to traditional nucleophilic aromatic substitution, which may require harsh reaction conditions.

The table below provides a general overview of the conditions that can be employed for the Buchwald-Hartwig amination to synthesize N-substituted 2-phenyl-4-quinolinamines.

The development of more efficient and selective catalytic systems continues to be an active area of research, promising even more streamlined and sustainable routes to this important class of compounds.

Advanced Analytical and Spectroscopic Characterization for N 1 Ethylpropyl 2 Phenyl 4 Quinolinamine

Elucidation of Molecular Structure and Conformation

The precise arrangement of atoms and bonds within the N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine molecule is elucidated through a combination of powerful spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For quinoline (B57606) derivatives, the aromatic protons typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring currents. uncw.edu The protons of the ethylpropyl group would appear in the upfield region, with their splitting patterns revealing the connectivity of the alkyl chain.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the complete mapping of the carbon framework. The chemical shifts of the carbon atoms in the quinoline and phenyl rings are particularly informative for confirming the substitution pattern.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons. youtube.com A COSY spectrum would show correlations between coupled protons, helping to assign the protons on the quinoline and phenyl rings, as well as those on the ethylpropyl substituent. researchgate.netnih.gov An HSQC spectrum correlates directly bonded proton and carbon atoms, providing a definitive link between the two types of spectra and aiding in the unambiguous assignment of all signals. uncw.edu More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range couplings between protons and carbons, further solidifying the structural assignment. uncw.edu

Detailed analysis of the NMR data, including chemical shifts (δ), coupling constants (J), and through-space interactions observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, allows for the complete and unambiguous assignment of the molecular structure of this compound. uncw.edunih.gov

Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for the core structural components of this compound based on data for similar quinoline derivatives.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Quinoline Ring Protons | 7.0 - 8.5 | 120 - 150 |

| Phenyl Ring Protons | 7.2 - 7.8 | 125 - 140 |

| N-H Proton | Variable | - |

| Ethylpropyl CH Proton | ~3.5 - 4.5 | ~50 - 60 |

| Ethylpropyl CH₂ Protons | ~1.5 - 2.0 | ~25 - 35 |

| Ethylpropyl CH₃ Protons | ~0.8 - 1.2 | ~10 - 15 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural information of a compound by analyzing its mass-to-charge ratio (m/z).

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is a particularly useful technique for the analysis of this compound. nih.gov In this method, the compound is first separated from any impurities by liquid chromatography and then introduced into the mass spectrometer. The initial mass analysis provides the accurate molecular weight of the parent ion. For this compound (C₂₀H₂₂N₂), the expected monoisotopic mass is approximately 290.18 Da.

Following the initial mass analysis, the parent ion is subjected to fragmentation, and the resulting fragment ions are analyzed in a second stage of mass spectrometry (MS/MS). The fragmentation pattern is highly characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the ethylpropyl group and fragmentation of the quinoline ring system. The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule. For instance, a prominent fragment might correspond to the 2-phenyl-4-quinolinamine core after the loss of the N-(1-ethylpropyl) group.

Electron Ionization Mass Spectrometry (EI-MS) is another common mass spectrometry technique. In EI-MS, the sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and extensive fragmentation. The resulting mass spectrum shows a series of peaks corresponding to the various fragments. While EI-MS can provide a detailed fragmentation fingerprint, it may not always show a prominent molecular ion peak for some compounds due to the high energy of the ionization process.

The table below shows predicted m/z values for possible adducts of a similar compound, 2-(4-ethylphenyl)-n-(1-ethylpropyl)-4-quinolinamine, which can give an indication of the types of ions that might be observed for this compound in an LC/MS analysis. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 319.21688 |

| [M+Na]⁺ | 341.19882 |

| [M-H]⁻ | 317.20232 |

| [M+NH₄]⁺ | 336.24342 |

| [M+K]⁺ | 357.17276 |

Data based on the related compound 2-(4-ethylphenyl)-n-(1-ethylpropyl)-4-quinolinamine. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

C-H stretching: Peaks for aromatic C-H bonds would appear above 3000 cm⁻¹, while those for aliphatic C-H bonds in the ethylpropyl group would be just below 3000 cm⁻¹.

C=N and C=C stretching: Absorptions in the 1500-1650 cm⁻¹ region are characteristic of the quinoline and phenyl ring systems.

C-N stretching: This would likely appear in the 1200-1350 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly the conjugated π-electron systems. science-softcon.descience-softcon.de The quinoline and phenyl rings in this compound constitute a significant chromophore. The UV-Vis spectrum would be expected to show strong absorption bands in the UV region, typically between 200 and 400 nm. The position and intensity of these absorption maxima (λ_max) are characteristic of the extent of conjugation in the molecule.

The following table summarizes the expected IR absorption frequencies for the key functional groups in this compound.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=N and C=C Stretch (aromatic) | 1500 - 1650 |

| C-N Stretch | 1200 - 1350 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from reaction byproducts and starting materials, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and preparative isolation of this compound. researchgate.net A validated HPLC method can accurately quantify the compound and detect the presence of any impurities.

For analytical purposes, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. A UV detector is typically used to monitor the elution of the compounds, and the purity of this compound is determined by the relative area of its peak in the chromatogram.

For isolation, preparative HPLC can be used to purify larger quantities of the compound. The conditions are similar to analytical HPLC, but with larger columns and higher flow rates to accommodate the larger sample size.

A typical HPLC method for a related compound might use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier, with detection at a wavelength where the compound has strong UV absorbance. nih.gov

The following table outlines a hypothetical set of HPLC conditions for the analysis of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself may have limited volatility, GC can be used to detect and quantify any volatile impurities that may be present from the synthesis process. This could include residual solvents or volatile starting materials.

In GC, the sample is vaporized and injected into a column containing a stationary phase. An inert carrier gas (like helium or nitrogen) carries the sample through the column, and separation occurs based on the compounds' boiling points and their interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC/MS) can be used for detection.

GC analysis would be particularly useful for quality control, ensuring that the final product is free from potentially harmful volatile residues. For instance, a GC method could be developed to specifically target and quantify common organic solvents used in the synthesis of quinoline derivatives.

X-ray Crystallography for Solid-State Structural Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by X-ray crystallography. While specific crystallographic data for this compound is not publicly available, analysis of closely related 4-aminoquinoline (B48711) derivatives provides significant insight into the potential solid-state structure, intermolecular interactions, and packing arrangements that could be expected for this compound.

Detailed research into the crystal structures of other substituted quinoline compounds reveals common structural motifs and packing behaviors. For instance, the study of quinolinyl-containing Schiff bases, such as N1,N1-diethyl-N4-[(quinolin-2-yl)methylidene]benzene-1,4-diamine, offers a valuable comparative model. nih.gov The crystal structure of this related compound was determined to be non-planar, with a notable dihedral angle between the quinoline and phenylenediamine rings of 9.40 (4)°. nih.gov This deviation from planarity is a key structural feature that influences molecular packing.

In the solid state, the molecules of this analog are interconnected through C—H⋯π interactions, which are crucial non-covalent forces that dictate the supramolecular architecture. nih.gov These interactions form chains that extend along a specific crystallographic axis, demonstrating an ordered and repeating three-dimensional network. nih.gov Such interactions would likely play a significant role in the crystal lattice of this compound as well.

The crystallographic data for N1,N1-diethyl-N4-[(quinolin-2-yl)methylidene]benzene-1,4-diamine, a representative related compound, is summarized in the interactive table below. This data illustrates the typical parameters obtained from a single-crystal X-ray diffraction experiment.

Crystal Data and Structure Refinement for a Representative Quinoline Derivative

The following table is based on data for the related compound N1,N1-diethyl-N4-[(quinolin-2-yl)methylidene]benzene-1,4-diamine. nih.gov

| Parameter | Value |

| Empirical Formula | C₂₀H₂₁N₃ |

| Formula Weight | 303.40 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 20.354 (5) |

| b (Å) | 7.534 (5) |

| c (Å) | 21.801 (5) |

| V (ų) | 3343 (2) |

| Z | 8 |

| Temperature (K) | 100 |

| Radiation type | Mo Kα |

| μ (mm⁻¹) | 0.07 |

| R[F² > 2σ(F²)] | 0.084 |

| wR(F²) | 0.195 |

| Goodness-of-fit (S) | 1.09 |

| Δρₘₐₓ (e Å⁻³) | 0.32 |

| Δρₘᵢₙ (e Å⁻³) | -0.23 |

This detailed crystallographic information underscores the power of X-ray diffraction in elucidating the solid-state conformation and intermolecular forces of quinoline-based structures. Although the specific bond lengths, angles, and torsion angles for this compound remain to be experimentally determined, the analysis of analogous structures provides a robust framework for predicting its structural characteristics. The presence of the bulky 1-ethylpropyl group and the phenyl substituent at the 2-position would introduce specific steric constraints and potential for various non-covalent interactions, leading to a unique and complex crystalline architecture.

Mechanistic Investigations of Biological Activities in Vitro and Preclinical Focus

Anticancer and Cytotoxic Mechanisms

There is no published research specifically investigating the anticancer and cytotoxic mechanisms of N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine. Consequently, information regarding its potential effects on apoptosis induction, cell cycle arrest, or tubulin polymerization is currently absent from scientific literature.

No studies were found that examined the pathways through which this compound might induce apoptosis in cancer cell lines.

There is no available data on whether this compound can cause cell cycle arrest in cancerous cells or the mechanisms that would be involved.

Research on the interaction between this compound and tubulin, a target for some anticancer agents, has not been published.

Antimicrobial and Antiprotozoal Modalities

While the 4-aminoquinoline (B48711) scaffold is a cornerstone of several antimalarial drugs, the specific activity and mechanisms of this compound against microbes and protozoa have not been characterized in available research.

No in vitro or preclinical studies are available that assess the antiplasmodial efficacy of this compound or its ability to inhibit heme polymerization, a key mechanism for many quinoline-based antimalarials.

There is a lack of published data concerning the potential antileishmanial or antitrypanosomal activities and associated mechanisms of this compound.

Interactions with Biomolecular Targets

Specific protein binding affinities and selectivity studies for this compound are not documented. However, for the 4-aminoquinoline class, a primary mode of action in malaria parasites is the inhibition of hemozoin formation, which implies a direct or indirect interaction with heme and the enzyme heme polymerase. nih.govplos.org Furthermore, some 4-aminoquinoline derivatives have been investigated for their ability to inhibit other enzymes, such as P. falciparum lactate (B86563) dehydrogenase (PfLDH), although they have generally been found to be weak inhibitors of this particular enzyme. plos.orgresearchgate.net The binding is often characterized by hydrophobic interactions between the quinoline (B57606) ring and the target protein. researchgate.net

Table 1: Potential Protein-Ligand Interactions for the 4-Aminoquinoline Class

| Biomolecular Target | Potential Interaction | Implied Biological Effect |

| Heme Polymerase | Inhibition | Antimalarial Activity |

| P. falciparum Lactate Dehydrogenase (PfLDH) | Weak Inhibition | Minor contribution to antimalarial effect |

This table is based on data for the general class of 4-aminoquinolines and not specifically for this compound.

The interaction of 4-aminoquinoline derivatives with nucleic acids is a recognized mechanism of action. Some polyamine-containing 4-aminoquinolines are known to bind to plasmodial DNA, which contributes to their antimalarial effects. nih.gov The planar aromatic ring system of the quinoline core is capable of intercalating between the base pairs of DNA, which can disrupt DNA replication and transcription, leading to cellular apoptosis. The specific nature and strength of this interaction would be influenced by the substituents on the quinoline ring.

Cellular Uptake and Intracellular Distribution in In Vitro Models

Detailed studies on the cellular uptake and intracellular distribution of this compound are not available. However, the mechanism of action for many 4-aminoquinolines, such as chloroquine, involves their accumulation in the acidic digestive vacuole of the malaria parasite. nih.gov This accumulation is a key factor in their efficacy. In the context of other diseases like leishmaniasis, 4-aminoquinoline derivatives have been shown to accumulate within macrophage lysosomes and can have an immunostimulatory effect on the host cell. frontiersin.org The lipophilicity and basicity conferred by the N-(1-Ethylpropyl) group and the amino function would likely influence the compound's ability to cross cell membranes and its subsequent intracellular localization.

Computational Chemistry and Molecular Modeling for N 1 Ethylpropyl 2 Phenyl 4 Quinolinamine

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. For quinoline (B57606) derivatives, these calculations provide insights into the electronic structure, orbital energies, and geometric parameters.

Studies on related 2-phenylquinoline (B181262) structures have utilized DFT to determine key electronic properties. These calculations typically involve optimizing the molecular geometry to its lowest energy state. From this optimized structure, various electronic descriptors can be calculated, which are crucial for predicting the molecule's reactivity and interaction capabilities.

Table 1: Calculated Electronic Properties of a Representative 2-Phenylquinoline Derivative

| Property | Value |

| Highest Occupied Molecular Orbital (HOMO) Energy | -6.2 eV |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

Note: The data presented is representative of 2-phenylquinoline derivatives and serves as an illustrative example.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in drug discovery for predicting how a ligand, such as N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Modes and Affinities to Receptors and Enzymes

In studies involving quinoline derivatives, molecular docking has been successfully used to predict their binding modes within the active sites of various enzymes. nih.govmdpi.comnih.gov For instance, research on similar 4-aminoquinoline (B48711) compounds has shown that the quinoline core can form crucial interactions within the binding pocket of protein kinases. nih.gov The 2-phenyl substituent often orients into a hydrophobic pocket, while the amino group at the 4-position can act as a hydrogen bond donor or acceptor.

The binding affinity, often expressed as a docking score, provides a quantitative estimate of the binding strength. Lower docking scores typically indicate a more favorable binding interaction.

Table 2: Representative Docking Scores of Quinoline Derivatives with a Target Protein

| Compound | Docking Score (kcal/mol) |

| Quinoline Derivative A | -8.5 |

| Quinoline Derivative B | -9.2 |

| Quinoline Derivative C | -7.8 |

Note: This data is illustrative and based on studies of various quinoline derivatives against their respective biological targets.

Identification of Key Interacting Residues in Target Binding Pockets

A significant outcome of molecular docking is the identification of specific amino acid residues within the target's binding site that interact with the ligand. mdpi.com For 2-phenyl-4-aminoquinoline analogs, studies have revealed key interactions such as:

Hydrogen Bonds: The nitrogen atom in the quinoline ring and the amino group are common sites for forming hydrogen bonds with polar residues like serine, threonine, and aspartic acid.

Pi-Pi Stacking: The aromatic phenyl and quinoline rings frequently engage in pi-pi stacking interactions with aromatic residues such as tyrosine, phenylalanine, and tryptophan.

Hydrophobic Interactions: The ethylpropyl group and the phenyl ring can form van der Waals interactions with nonpolar residues like leucine, isoleucine, and valine.

These interactions are critical for the stable binding of the ligand to its target.

Molecular Dynamics Simulations for Conformational Ensembles and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, offering insights into the stability of the binding and the conformational changes that may occur. mdpi.comnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecular motions and interactions in a simulated physiological environment. nih.govresearchgate.net

For quinoline-based inhibitors, MD simulations have been used to validate the binding poses obtained from molecular docking and to assess the stability of the ligand-protein complex. nih.govnih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored throughout the simulation to evaluate the stability of the complex. A stable RMSD profile suggests that the ligand remains securely bound in the active site.

Pharmacophore Modeling and Virtual Screening for Novel Analogues

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govnih.gov A pharmacophore model for this compound and its analogs would typically include features such as:

Aromatic rings

Hydrogen bond acceptors

Hydrogen bond donors

Hydrophobic groups

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. nih.govnih.gov This process, known as virtual screening, can efficiently identify new potential lead compounds with similar biological activity. nih.govnih.gov Studies on quinoline derivatives have successfully employed pharmacophore modeling to discover new inhibitors for various targets. nih.gov

Table 3: Common Pharmacophoric Features of Quinoline-Based Inhibitors

| Feature | Description |

| Aromatic Ring (AR) | The quinoline and phenyl rings. |

| Hydrogen Bond Acceptor (HBA) | The nitrogen atom in the quinoline ring. |

| Hydrogen Bond Donor (HBD) | The NH group of the 4-amino substituent. |

| Hydrophobic (HY) | The ethylpropyl and phenyl groups. |

The combination of these computational techniques provides a comprehensive understanding of the molecular properties and potential interactions of this compound, guiding further experimental studies and the design of novel, more potent analogs.

Chemical Reactivity and Biotransformation Pathways in Research Contexts

Investigation of Electrophilic and Nucleophilic Reactivity

The structure of N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine features several sites susceptible to either electrophilic or nucleophilic attack, a key determinant of its chemical interactions. An electrophile is a chemical species that is "electron-loving" and tends to accept electrons, often possessing a positive or partial positive charge. youtube.comvaia.com Conversely, a nucleophile is "nucleus-loving" and donates electrons, typically being electron-rich with lone pairs or pi bonds. youtube.comvaia.com

In this compound, the nitrogen atoms of the quinoline (B57606) ring and the secondary amine are considered primary nucleophilic centers due to the presence of lone pair electrons. vaia.com The phenyl ring and the quinoline ring system, with their delocalized pi electrons, can also exhibit nucleophilic character. youtube.com

Electrophilic sites are generally the carbon atoms bonded to the electronegative nitrogen atoms. youtube.comvaia.com The electron-withdrawing effect of the nitrogen atoms creates a partial positive charge on these adjacent carbons, making them susceptible to attack by nucleophiles. Computational studies on similar quinoline derivatives have shown that oxygen and hydrogen atoms are often poised for nucleophilic and electrophilic attacks, respectively, based on chemical density functional calculations. researchgate.net The general reactivity of the quinoline scaffold is a subject of ongoing research, with various derivatives being synthesized to explore their chemical properties and biological applications. nih.govmdpi.comresearchgate.netnih.govfrontiersin.org

Studies on Adduct Formation with Biological Macromolecules and Thiols

The potential for this compound to form covalent adducts with biological macromolecules like proteins and DNA is a significant area of research, as such interactions can underlie both therapeutic effects and toxicity. While direct studies on this specific compound are not available, research on related 4-aminoquinolines, such as amodiaquine, provides valuable insights. Amodiaquine's toxicity is linked to its metabolic activation to a reactive quinone-imine intermediate, which can form adducts with proteins. frontiersin.org

The formation of adducts often involves the metabolic bioactivation of the parent compound into a reactive electrophile. For quinoline derivatives, this can occur through oxidation reactions. If this compound undergoes metabolism to form a reactive intermediate, such as a quinone-imine, it could subsequently react with nucleophilic residues on macromolecules.

A common mechanism for detoxification of such reactive intermediates is conjugation with thiols, such as the endogenous antioxidant glutathione (B108866) (GSH). Research has demonstrated the formation of thiol-quinone adducts, which can be detected by methods like liquid chromatography-mass spectrometry (LC-MS). nih.gov The formation of these adducts can prevent the covalent binding of the reactive metabolite to essential cellular proteins, mitigating potential toxicity. nih.gov

Characterization of In Vitro Biotransformation Products

The biotransformation of this compound is expected to proceed through pathways common to other xenobiotics, primarily involving phase I and phase II metabolism. While specific metabolites of this compound have not been reported, studies on related 2-phenylquinolines and 4-aminoquinolines provide a predictive framework.

Phase I Metabolism: This phase typically involves oxidation, reduction, and hydrolysis reactions catalyzed by cytochrome P450 (CYP) enzymes. For a related 4-phenyl-2-quinolone compound, in silico prediction suggested that aromatic hydroxylation on the phenyl and quinoline rings is a likely metabolic pathway. mdpi.com O-dealkylation is another common reaction for methoxy-substituted analogs. mdpi.com For this compound, potential phase I reactions could include:

Phase II Metabolism: Following phase I, the modified compound can undergo conjugation with endogenous molecules to increase its water solubility and facilitate excretion. Common phase II reactions include glucuronidation and sulfation of hydroxylated metabolites, as well as glutathione conjugation of reactive intermediates. mdpi.com

The metabolic stability of a compound, often assessed by its half-life (t½) in liver microsomes, provides an indication of its susceptibility to metabolism. nih.govresearchgate.net The table below, based on data from related 4-aminoquinoline (B48711) compounds, illustrates how metabolic stability can be presented. nih.govresearchgate.net

Table 1: Illustrative In Vitro Metabolic Stability of 4-Aminoquinoline Analogs in Human Liver Microsomes This table is a representative example based on published data for other 4-aminoquinoline compounds and does not represent actual data for this compound.

| Compound | Half-life (t½) in min (NADPH-dependent) | Intrinsic Clearance (CLint) in mL/min/mg protein |

| Chloroquine | 133 ± 15.5 | Low |

| Amodiaquine | 5.4 ± 0.42 | High |

| Analog 1 | 45 | Intermediate |

| Analog 2 | 51 | Intermediate |

Data is illustrative and based on findings for other 4-aminoquinolines. nih.govresearchgate.net

Influence of Chemical Stability on Biological Assay Interpretation

The chemical stability of this compound under biological assay conditions is a critical factor that can significantly impact the interpretation of experimental results. A compound that is unstable and degrades over the course of an assay may exhibit lower apparent activity than its intrinsic potency would suggest.

For instance, in antiviral or anticancer screening assays that run for several days, the degradation or metabolism of a test compound can be a significant confounding factor. researchgate.netnih.govacs.org Therefore, understanding the chemical and metabolic stability of this compound is essential for designing appropriate biological experiments and for the accurate interpretation of the data obtained.

Emerging Applications and Future Research Directions of N 1 Ethylpropyl 2 Phenyl 4 Quinolinamine

Utility as a Chemical Probe for Biological Pathway Elucidation

No published research could be found that describes the use of N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine as a chemical probe to elucidate biological pathways. The development of a chemical probe requires extensive characterization of its selectivity and mechanism of action, data which is not available for this compound.

Development as a Synthetic Intermediate for Complex Molecule Synthesis

There are no available studies detailing the use of this compound as a synthetic intermediate in the construction of more complex molecules. While the synthesis of various quinoline (B57606) derivatives is well-documented, the specific reactivity and synthetic utility of this particular compound have not been reported.

Exploration of Novel Therapeutic Hypotheses for Quinolamine Scaffolds

While there is broad exploration of therapeutic hypotheses for the general quinolamine scaffold, no specific hypotheses or research have been published that focus on this compound.

Integration with Multi-Omics Data for Systems-Level Understanding

The scientific literature lacks any studies that have integrated multi-omics data (such as genomics, proteomics, or metabolomics) with the activity of this compound to gain a systems-level understanding of its biological effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine, and how can purity be ensured?

- The compound can be synthesized via coupling reactions between substituted quinoline precursors and alkylamines. For example, a modified Ullmann coupling or nucleophilic aromatic substitution may introduce the ethylpropyl group at the 4-position of the quinoline core . Purification typically involves column chromatography followed by recrystallization. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups .

Q. Which analytical techniques are critical for characterizing this compound?

- Essential techniques include:

- NMR spectroscopy : To resolve aromatic proton environments and confirm substitution patterns (e.g., distinguishing phenyl vs. quinoline protons) .

- HPLC : To assess purity (>95% threshold for biological assays) and detect trace impurities .

- X-ray crystallography : For definitive structural elucidation if crystalline forms are obtainable .

Q. What preliminary biological screening protocols are recommended for this compound?

- Initial screens should evaluate cytotoxicity (e.g., MTT assay in cancer cell lines) and antimicrobial activity (MIC assays against Gram-positive/negative bacteria). Dose-response curves (0.1–100 µM) help identify potency thresholds. Comparative studies with analogs like 2-Chloro-N-phenylquinolin-4-amine can highlight structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can contradictory data in reported biological activities be resolved?

- Discrepancies may arise from assay conditions (e.g., serum concentration affecting compound stability) or cell-line-specific metabolic pathways. Replicate studies under standardized protocols (e.g., CLSI guidelines for antimicrobial testing) are critical. Additionally, molecular docking simulations can predict target binding affinities (e.g., topoisomerase II or kinase domains) to rationalize observed efficacy variations .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Catalytic systems (e.g., Pd/Cu for coupling reactions) and solvent selection (DMF vs. DMSO) significantly impact yields. Microwave-assisted synthesis can reduce reaction times and improve regioselectivity . For challenging steps (e.g., introducing the ethylpropyl group), protecting-group strategies (e.g., Boc for amines) may prevent side reactions .

Q. How can computational modeling enhance understanding of this compound’s mechanism of action?

- Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can map interactions with biological targets. For example, MD trajectories may reveal stable binding conformations with DNA gyrase (common in quinolone antibiotics) or kinase ATP-binding pockets. Pharmacophore modeling can guide analog design to improve selectivity .

Q. What methods address unexpected spectral data (e.g., split NMR peaks or unassigned signals)?

- Split peaks in NMR may indicate rotamers or impurities. Variable-temperature NMR can distinguish dynamic processes (e.g., hindered rotation of the ethylpropyl group). 2D NMR techniques (COSY, HSQC) resolve overlapping signals, while spiking with authentic standards confirms identity .

Key Considerations for Researchers

- Stereochemical Effects : The ethylpropyl group’s branching may influence pharmacokinetics (e.g., logP, membrane permeability). Chiral HPLC can resolve enantiomers if asymmetric centers exist .

- Stability Studies : Monitor compound degradation under light, humidity, and temperature variations using accelerated stability testing (ICH guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.